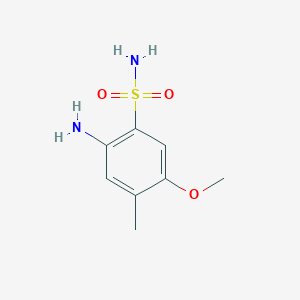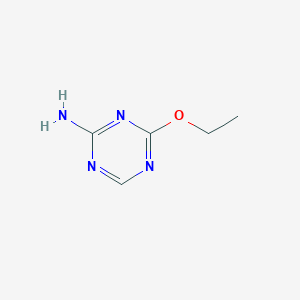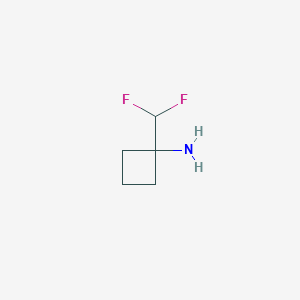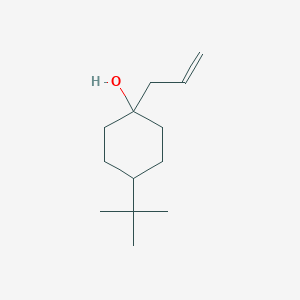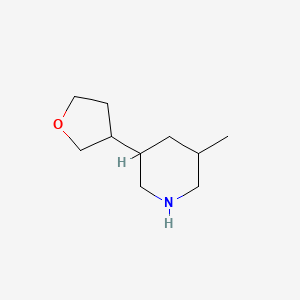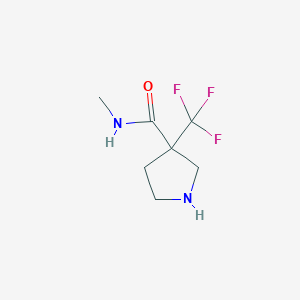
2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents and reagents is optimized to ensure minimal environmental impact and adherence to safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes and reach intracellular targets. Once inside the cell, it can interact with nucleic acids or proteins, potentially inhibiting or modifying their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxymethyl)-5-methylpyrimidine: Lacks the carboxylic acid group but shares similar structural features.
5-Methylpyrimidine-4-carboxylic acid: Lacks the methoxymethyl group but has similar reactivity.
2-Methoxymethylpyrimidine-4-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(methoxymethyl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-9-6(4-13-2)10-7(5)8(11)12/h3H,4H2,1-2H3,(H,11,12) |
Clé InChI |
IZFZZRCXSLNPPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C(=O)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



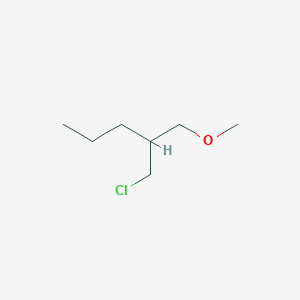

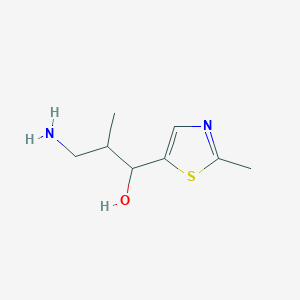
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)
